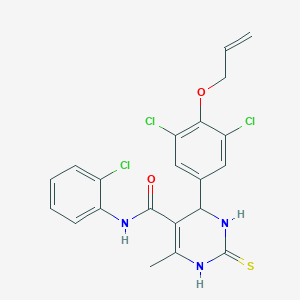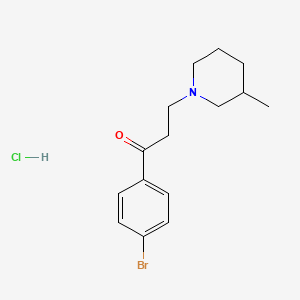![molecular formula C23H22N4O5 B4211978 N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B4211978.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
Overview
Description
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a piperazine ring, a phenyl group, and a furan ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-acetylpiperazine with 2-nitrobenzoyl chloride to form an intermediate, which is then reacted with 2-furoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of polar aprotic solvents and bases such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The acetyl group on the piperazine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, nucleophiles like amines for substitution reactions, and acids or bases for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while hydrolysis of the amide bond would yield a carboxylic acid and an amine .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide involves its interaction with molecular targets such as TRAF6, c-fos, and NFATc1. These interactions lead to the downregulation of osteoclast-specific marker genes, thereby inhibiting osteoclast differentiation and bone resorption . The compound’s ability to attenuate the protein levels of critical proteases like CtsK further contributes to its inhibitory effects on osteoclast activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide: This compound also features a piperazine ring and has been studied for its inhibitory effects on osteoclast differentiation.
N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide: Another similar compound with a piperazine ring, known for its potential biological activities.
Uniqueness
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide is unique due to the presence of both a nitrophenyl and a furan ring, which contribute to its distinct chemical and biological properties. Its ability to inhibit osteoclast differentiation and bone resorption sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-16(28)25-12-14-26(15-13-25)20-9-5-3-7-18(20)24-23(29)22-11-10-21(32-22)17-6-2-4-8-19(17)27(30)31/h2-11H,12-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORASYJDZPFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzyloxy)-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4211898.png)
![5-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B4211901.png)

![N-(2-cyanophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4211912.png)
![N-(4-Chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[(thiophen-2-YL)methyl]imidazolidin-4-YL}acetamide](/img/structure/B4211919.png)

![2-[(4-biphenylylmethyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4211938.png)
![Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4211945.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B4211949.png)
![2-{[1-(2,3-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4211954.png)

![N-(3-bromophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4211972.png)
![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4211977.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4211985.png)
